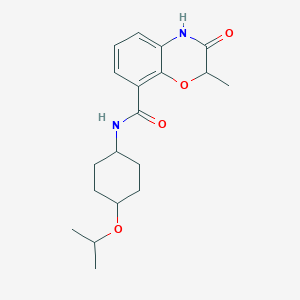![molecular formula C14H14F2N4O B7151389 4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7151389.png)
4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a difluoromethyl group attached to a benzamide structure, which is further linked to a dimethylamino-substituted pyrimidine ring. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable target for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide typically involves the introduction of the difluoromethyl group through selective electrophilic fluorination. One efficient method involves the use of Selectfluor as a fluorinating agent. The reaction conditions often include a multi-component reaction setup, where readily available starting materials such as 2-aminoacetophenones and iso(thio)cyanates are used . The reaction environment, including the presence or absence of a base, can significantly influence the outcome, leading to either gem-difluoro-oxylated or monofluoro-oxylated products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The difluoromethyl group can participate in electrophilic substitution reactions, often facilitated by fluorinating agents like Selectfluor.
Radical Reactions: The compound can undergo radical difluoromethylation, which is important for functionalizing fluorine-containing heterocycles.
Common Reagents and Conditions
Selectfluor: Used for electrophilic fluorination reactions.
Radical Initiators: Employed in radical difluoromethylation processes.
Major Products
The major products formed from these reactions include difluoromethylated and monofluoromethylated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Fluoromethyl Quinazolinones: These compounds share structural similarities and are synthesized using similar fluorination techniques.
Difluoromethyl 2-Pyridyl Sulfone: Another fluorinated compound with versatile synthetic applications.
Uniqueness
4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide is unique due to its specific combination of a difluoromethyl group with a dimethylamino-substituted pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-20(2)14-17-7-11(8-18-14)19-13(21)10-5-3-9(4-6-10)12(15)16/h3-8,12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYCSDGLYMDESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-chloropyridin-2-yl)-N-[2-(dimethylamino)pyrimidin-5-yl]piperazine-1-carboxamide](/img/structure/B7151308.png)
![N-[(4-chloro-2-ethoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7151316.png)
![1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7151320.png)
![N-(4-ethyl-3-fluorophenyl)-2,4-dioxo-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B7151328.png)

![2-(carbamoylamino)-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B7151346.png)
![N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7151352.png)
![N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide](/img/structure/B7151355.png)

![1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7151366.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B7151372.png)


![2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B7151414.png)
